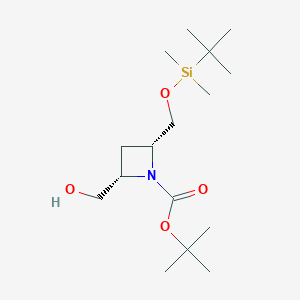
1-Amino-1-(3,5-dichlorophenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3,5-dichlorophenyl)acetone is a chemical compound with the molecular formula C9H9Cl2NO and a molar mass of 218.08 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
The synthesis of 1-Amino-1-(3,5-dichlorophenyl)acetone can be achieved through several routes. One common method involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichloro-β-nitrostyrene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings .
Análisis De Reacciones Químicas
1-Amino-1-(3,5-dichlorophenyl)acetone undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include substituted phenylacetones, amines, and alcohols .
Aplicaciones Científicas De Investigación
1-Amino-1-(3,5-dichlorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(3,5-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the compound’s chlorinated phenyl ring can participate in hydrophobic interactions, affecting the binding affinity and activity of enzymes and receptors .
Comparación Con Compuestos Similares
1-Amino-1-(3,5-dichlorophenyl)acetone can be compared with similar compounds such as:
1-Amino-1-(4-chlorophenyl)acetone: This compound has a single chlorine atom on the phenyl ring, resulting in different chemical reactivity and biological activity.
1-Amino-1-(3,4-dichlorophenyl)acetone: The position of the chlorine atoms on the phenyl ring affects the compound’s steric and electronic properties.
1-Amino-1-(3,5-dibromophenyl)acetone:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular synthetic and research applications .
Propiedades
Fórmula molecular |
C9H9Cl2NO |
|---|---|
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
1-amino-1-(3,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |
Clave InChI |
TVHMRZVEFVKDCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)


![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)
![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)




![3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)


